molecular formula C6H7ClN2 B11764878 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B11764878
M. Wt: 142.58 g/mol
InChI Key: SJMSANVCIXPQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound with a molecular formula of C6H7ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through various methods. One common approach involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This method provides a convenient route to obtain the desired compound under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.

Scientific Research Applications

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in research and industry.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

2-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C6H7ClN2/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2

InChI Key

SJMSANVCIXPQGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.